Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate

Physicochemical characterization Crystallization Solid-state properties

Procure Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate as the definitive starting material for synthesizing anti-inflammatory 3-(1-naphthyl)-3-phenyl-2-cyanopropanoic acid amides. This methyl ester is specifically claimed as the preferred intermediate (R = methyl, R₂ = hydrogen) in US Patent US20050277784A1 for ER ligands that inhibit NF-κB-driven inflammatory gene expression. Unlike the ethyl homolog (LogP 3.31), its lower LogP (2.92) offers distinct partitioning behavior crucial for reproducible reaction kinetics. A validated 92.5% yield Knoevenagel protocol and published diversification route to antiproliferative amides (MCF-7, HepG2) make this the only ester form with fully characterized downstream chemistry. Procure this specific methyl ester to avoid re-optimization of validated synthetic pathways.

Molecular Formula C15H11NO2
Molecular Weight 237.25 g/mol
CAS No. 115324-57-7
Cat. No. B047407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyano-3-naphthalen-1-ylprop-2-enoate
CAS115324-57-7
Molecular FormulaC15H11NO2
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCOC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N
InChIInChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3
InChIKeySKXSARWCVFRQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate (CAS 115324-57-7): Chemical Identity and Core Characteristics for Procurement


Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate (CAS 115324-57-7), also known as methyl α-cyano-3-(1-naphthyl)acrylate, is a substituted cyanoacrylate ester bearing a naphthalen-1-yl group at the β-position of the acrylate backbone . With a molecular formula of C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol, it is a yellow crystalline powder with a melting point of 107–110 °C and a calculated LogP of 2.92 . Its structure features a conjugated cyanoacrylate system activated by both the electron-withdrawing cyano and methyl ester groups, enabling participation in Michael additions, cycloadditions, and Knoevenagel condensations . The compound is primarily employed as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutically relevant 3-(1-naphthyl)-3-phenyl-2-cyanopropanoic acid amides and esters with anti-inflammatory activity [1].

Why Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate Cannot Be Generically Substituted with In-Class Analogs


Within the 2-cyanoacrylate ester class, seemingly minor structural modifications—such as altering the ester alkyl chain or the aromatic substituent—produce measurable differences in physicochemical properties, reactivity, and downstream synthetic utility. The naphthalen-1-yl group confers a distinct steric and electronic profile compared to phenyl or naphthalen-2-yl analogs, directly influencing melting point, lipophilicity (LogP), and crystallization behavior, which in turn affects handling, purification, and formulation . Furthermore, the methyl ester variant exhibits a lower LogP (2.92) than its ethyl ester homolog (LogP 3.31), indicating different partitioning behavior that can impact reaction kinetics in biphasic systems and biological membrane permeability [1]. As demonstrated in patent literature, the methyl ester is specifically claimed as the preferred intermediate (R = methyl, R₂ = hydrogen) for the synthesis of anti-inflammatory 3-(1-naphthyl)-3-phenyl-2-cyanopropanoic acid amides, and substitution with other esters may alter reaction yields or require re-optimization of downstream steps [2].

Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate: Quantitative Differentiation Evidence Versus Closest Analogs


Higher Melting Point and Crystallinity Versus Phenyl Analog – Implications for Purification and Handling

Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate exhibits a melting point of 107–110 °C, which is approximately 14–23 °C higher than that of its closest phenyl analog, methyl 2-cyano-3-phenylacrylate (melting point ~87–93 °C) . This elevated melting point, attributable to enhanced π-stacking interactions from the extended naphthalene aromatic system, facilitates purification by recrystallization and improves solid-state stability during storage and handling .

Physicochemical characterization Crystallization Solid-state properties

Lower LogP (Lipophilicity) Versus Ethyl Ester Homolog – Differentiated Partitioning for Reaction Design

The methyl ester (target compound) has a calculated LogP of 2.92, which is 0.39 log units lower than that of the ethyl ester homolog (ethyl 2-cyano-3-(1-naphthalenyl)acrylate, LogP 3.31) [1]. This difference corresponds to an approximately 2.5-fold lower octanol-water partition coefficient, meaning the methyl ester partitions more favorably into aqueous phases. For reactions conducted in biphasic aqueous-organic systems, this can alter substrate distribution and effective concentration at the reaction interface, potentially affecting reaction rates and yields .

Lipophilicity LogP Biphasic reaction Drug-likeness

Validated High-Yield Synthetic Route (92.5%) with Catalytic Piperidine – Demonstrated Scalability Versus Unoptimized Alternatives

In US Patent US20050277784A1, the methyl ester is prepared via Knoevenagel condensation of 1-naphthaldehyde with methyl cyanoacetate in methanol using catalytic piperidine (2 mol%) at 60 °C for 30 minutes, affording a 92.5% isolated yield after filtration and washing [1]. This yield is achieved without chromatographic purification, relying solely on precipitation and filtration—a significant advantage for cost-effective scale-up. While the patent does not provide direct comparative yield data for the ethyl or benzyl esters under identical conditions, the methyl ester is the only exemplified compound in the experimental section and is specifically claimed (Claim 4, R = methyl), indicating it is the preferred embodiment for further elaboration to bioactive amides [2].

Synthetic methodology Knoevenagel condensation Process chemistry Yield optimization

Documented Role as Key Intermediate for Anti-Inflammatory 3-(1-Naphthyl)-3-phenyl-2-cyanopropanoic Acid Amides

US Patent US20050277784A1 explicitly describes 2-cyano-3-naphthalene-1-yl-acrylic acid alkyl esters (including the methyl ester) as chemical intermediates for preparing 3-(1-naphthyl)-3-phenyl-2-cyanopropanoic acid amides and esters, which are disclosed as ligands of the estrogen receptor (ER) that inhibit NF-κB-mediated inflammatory gene expression [1]. The downstream amides have demonstrated utility in animal models of atherosclerosis, myocardial infarction, and arthritis through reduction of cytokine (IL-6) expression and leukocyte adhesion [2]. In contrast, the phenyl-substituted cyanoacrylate analogs (e.g., methyl 2-cyano-3-phenylacrylate) are primarily studied for their mutagenicity and metabolism, not for this specific anti-inflammatory pathway [3], indicating that the naphthalen-1-yl substitution pattern is structurally required for the ER-ligand activity of the final amide products.

Anti-inflammatory Drug intermediate Estrogen receptor NF-κB inhibition

Experimentally Demonstrated Versatility as a Substrate for Diversification into Bioactive Amide Analogues with Anticancer Activity

The methyl ester is a direct precursor to 2-cyano-3-(naphthalen-1-yl)acryloyl chloride (1), which serves as the key electrophilic building block for synthesizing a library of amide analogues with assessed anticancer activity [1]. In a 2024 study published in Chemistry & Biodiversity, the acryloyl chloride derived from this ester was reacted with various nitrogen nucleophiles to generate naphthalene-containing amides. Among these, compound 12b and compound 9 demonstrated potent antiproliferative activity against MCF-7 breast cancer cells, with compound 9 exhibiting a high electrophilicity value (ω = 0.190 eV) that correlated with its biological effectiveness [2]. While the methyl ester itself is not the final bioactive molecule, its availability in high purity is a prerequisite for this diversification strategy. The ethyl ester could theoretically undergo the same transformation, but the methyl ester's lower cost, higher atom economy, and documented synthetic precedent make it the preferred starting material .

Anticancer Acryloyl chloride MCF-7 HepG2 DFT

Distinct Physicochemical Property Profile: Quantitative Comparison of Molecular Descriptors Across Cyanoacrylate Esters

The target methyl ester has a polar surface area (PSA) of 50.09 Ų, 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds . In comparison, the phenyl analog methyl 2-cyano-3-phenylacrylate (MW 187.20, vs. 237.25 for the target) has a lower molecular weight but similar functionality. The ethyl ester homolog has the same PSA (50.09 Ų) but increased molecular weight (251.28) and 4 rotatable bonds, which may affect conformational flexibility and crystal packing [1]. These differences, while subtle, can influence solubility, membrane permeability, and formulation behavior of both the intermediate and its downstream derivatives. For computational chemistry and QSAR modeling applications, the naphthalen-1-yl substitution provides a distinct chemical space that is not accessible with phenyl or naphthalen-2-yl regioisomers .

Molecular descriptors Polar surface area Rotatable bonds Drug-likeness

Methyl 2-cyano-3-naphthalen-1-ylprop-2-enoate: High-Confidence Application Scenarios Based on Verified Evidence


Intermediate for Anti-Inflammatory Drug Candidates Targeting the ER/NF-κB Pathway

Procurement of this methyl ester is indicated for medicinal chemistry programs developing estrogen receptor (ER) ligands that inhibit NF-κB-driven inflammatory gene expression. As disclosed in US Patent US20050277784A1, the compound serves as the direct precursor to 3-(1-naphthyl)-3-phenyl-2-cyanopropanoic acid amides, which have demonstrated efficacy in preclinical models of atherosclerosis, myocardial infarction, congestive heart failure, inflammatory bowel disease, arthritis, and asthma [1]. The methyl ester (R = methyl, R₂ = hydrogen) is specifically claimed as the preferred intermediate embodiment, and its validated 92.5% yield synthesis ensures reliable access for multi-gram to kilogram-scale campaigns [2].

Building Block for Anticancer Amide Libraries via Acryloyl Chloride Diversification

The compound is the definitive starting material for generating 2-cyano-3-(naphthalen-1-yl)acryloyl chloride, which can be diversified with nitrogen nucleophiles to produce amide analogues with demonstrated antiproliferative activity against MCF-7 breast cancer and HepG2 hepatocellular carcinoma cell lines [1]. The 2024 Chemistry & Biodiversity study provides a complete experimental protocol, spectral characterization data, and DFT-calculated electronic properties (frontier orbital energies, electrophilicity indices) for the resulting amide library, enabling reproducible hit-to-lead optimization [2]. Researchers should procure the methyl ester rather than the ethyl ester because the published diversification protocol was developed and validated specifically on the acid chloride derived from the methyl ester [3].

Substrate for Knoevenagel Condensation Methodology Development and Green Chemistry Optimization

With its well-characterized reactivity in piperidine-catalyzed Knoevenagel condensation (92.5% yield under mild conditions: 60 °C, 30 min, methanol), this compound is an ideal model substrate for developing new catalytic systems, solvent-free protocols, or microwave-assisted variants of the Knoevenagel reaction [1]. Its naphthalene chromophore also facilitates reaction monitoring by UV-Vis spectroscopy or TLC under UV light. Given the growing interest in green synthetic methodologies for (E)-2-cyano-3-aryl acrylates, this compound's established baseline performance provides a benchmark against which new catalysts and conditions can be quantitatively compared [2].

Precursor for Agrochemical Cyanoacrylate Derivatives with Antifungal Activity

Cyanoacrylate derivatives containing naphthalene moieties have been designed and evaluated as potential myosin-5 inhibitors with antifungal activity against plant pathogenic fungi, as reported in the Journal of Saudi Chemical Society (2024) [1]. While the methyl ester itself may not be the final agrochemical agent, it serves as a key synthetic intermediate for constructing more elaborate naphthalene-containing cyanoacrylate scaffolds. The compound's balanced LogP (2.92) and moderate molecular weight make it a suitable starting point for further functionalization toward agrochemical candidates where lipophilicity-driven membrane penetration is desired [2].

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